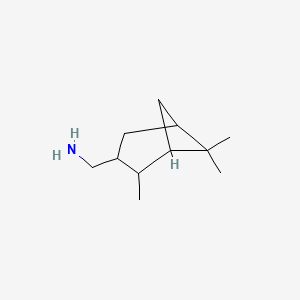

Pinane-3-(methylamine)

Description

Historical Context of Pinane (B1207555) Derivatives in Organic Synthesis

The story of pinane derivatives is deeply rooted in the history of organic chemistry, particularly in the utilization of the "chiral pool." The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from nature, such as terpenes, amino acids, and sugars. nih.govwikipedia.org Terpenes, including α-pinene and β-pinene, are major components of pine tree essential oils and have long been recognized as valuable starting materials for complex chemical syntheses. nih.govbritannica.com

Historically, chemists have leveraged the inherent chirality and rigid bicyclic structure of pinenes to construct architecturally complex molecules. rsc.orgnih.gov The bicyclo[3.1.1]heptane framework of pinane provides a stereochemically rich and versatile scaffold. nih.gov A landmark example of this strategy is the use of the pinene derivative verbenone (B1202108) in a total synthesis of the anticancer drug Taxol. wikipedia.orgnih.gov This approach, where a significant portion of the starting material's structure is incorporated into the final target, showcases the efficiency of chiral pool synthesis. wikipedia.orgnih.gov

Over the decades, research has expanded from using pinenes as simple starting materials to developing a vast toolbox of reactions to modify the pinane skeleton. These include functionalization at various positions and even strategic C-C bond cleavages to remodel the terpene architecture into different carboskeletons. rsc.orgnih.govnih.gov This long history of exploration has established pinane and its derivatives as fundamental building blocks in the art and science of organic synthesis. rsc.orgnih.gov

Significance of Chiral Amines Derived from Monoterpenes in Contemporary Chemistry

Chiral amines are ubiquitous and highly valuable functional groups in modern chemistry. researchgate.netsigmaaldrich.com They are essential components in a vast array of pharmaceuticals, agrochemicals, and functional materials. researchgate.net When these chiral amines are derived from naturally abundant monoterpenes like pinene, they combine the benefits of stereochemical purity and ready availability, making them particularly sought-after. mdpi.comnih.gov

The significance of monoterpene-derived amines, including structures related to Pinane-3-(methylamine), can be categorized into several key areas:

Asymmetric Catalysis : These chiral amines are frequently used to create ligands for metal-based catalysts. nih.gov The rigid and well-defined stereochemistry of the terpene backbone can effectively control the stereochemical outcome of a reaction, leading to high enantioselectivity. nih.govresearchgate.net Pinene-based amino alcohols and other amine derivatives have been successfully employed as ligands in reactions like asymmetric hydrogenations and C-C bond formations. rsc.orgnih.gov

Chiral Auxiliaries and Reagents : The pinane scaffold can be used to create chiral auxiliaries, which are temporarily incorporated into a synthetic sequence to direct the stereoselective formation of new chiral centers. rsc.org For instance, pinene-based amino alcohol auxiliaries have been instrumental in the enantioselective synthesis of secondary alcohols, which are key intermediates for various natural products. rsc.org

Building Blocks for Bioactive Molecules : Chiral amines are prevalent in many drug candidates. sigmaaldrich.com The unique three-dimensional structure of monoterpene-derived amines makes them attractive building blocks for medicinal chemists designing new therapeutic agents. mdpi.comresearchgate.net The pinane scaffold itself has been explored for a range of biological activities, including anti-inflammatory and antitumor effects. rsc.orgnih.gov

The synthesis of these amines can be achieved through various methods, including the reductive amination of corresponding terpene-based ketones or aldehydes and the hydroamination of olefins. mdpi.com

Overview of Research Trajectories for Pinane-Based Scaffolds

The pinane scaffold, including amine-functionalized variants like Pinane-3-(methylamine), continues to be a fertile ground for chemical research, with several key trajectories shaping its future applications.

Medicinal Chemistry and Drug Discovery: A primary focus of current research is the use of the pinane scaffold as a core structure for the development of new therapeutic agents. mdpi.comresearchgate.net Researchers are designing and synthesizing novel pinane derivatives to explore a wide spectrum of biological activities. mdpi.com Studies have shown that compounds based on this framework exhibit potential as anti-influenza agents, anticancer therapeutics, and anti-inflammatory drugs. researchgate.netnih.govacs.org The strategy often involves using the pinane structure as a hydrophobic, chiral anchor to which various pharmacophores are attached, aiming to create potent and selective drugs. researchgate.netmdpi.com For example, pinane oxime derivatives have been identified as potential blockers of the M2 ion channel in the influenza A virus. researchgate.net

Advanced Materials and Polymer Science: The rigid and renewable nature of the pinane skeleton makes it an attractive building block for new polymers and advanced materials. Research is underway to convert pinene derivatives into monomers for polyesters, polyamides, and polyurethanes. acs.org This trajectory aligns with the principles of green chemistry, aiming to replace petrochemical-based materials with sustainable alternatives derived from biomass. acs.orgsigmaaldrich.com

Catalysis and Synthesis: The development of novel chiral ligands for asymmetric catalysis remains a vibrant area of research. nih.govresearchgate.net Scientists continue to design more sophisticated pinane-based ligands, including phosphine (B1218219) and pyridine (B92270) derivatives, to achieve higher efficiency and selectivity in a broader range of chemical transformations. researchgate.net Furthermore, the unique reactivity of the strained pinane ring system is being exploited to develop novel synthetic methodologies, allowing for the construction of other complex molecular architectures. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

61299-72-7 |

|---|---|

Molecular Formula |

C11H21N |

Molecular Weight |

167.29 g/mol |

IUPAC Name |

(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)methanamine |

InChI |

InChI=1S/C11H21N/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h7-10H,4-6,12H2,1-3H3 |

InChI Key |

MUOITVAMHSVXLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CC2CC1C2(C)C)CN |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the intricate three-dimensional structure of organic molecules like Pinane-3-(methylamine) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.

One-dimensional NMR experiments are fundamental for determining the basic carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Pinane-3-(methylamine) would reveal the number of distinct proton environments and their neighboring protons. The rigid bicyclo[3.1.1]heptane (pinane) skeleton results in a complex series of signals in the aliphatic region (approximately 0.8–2.5 ppm). The methyl protons on the pinane (B1207555) ring would appear as sharp singlets, while the methylene (B1212753) and methine protons would exhibit complex splitting patterns due to geminal and vicinal coupling. The N-methyl protons are expected to produce a singlet around 2.4 ppm, and the N-H proton would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For Pinane-3-(methylamine), eleven distinct signals are expected, corresponding to the ten carbons of the pinane skeleton and the one carbon of the N-methyl group. The chemical shifts are influenced by the local electronic environment, allowing for the differentiation of methyl, methylene, methine, and quaternary carbons. The N-methyl carbon would likely resonate in the range of 25-35 ppm. docbrown.infohmdb.ca

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~0.8 - 2.5 | Complex multiplets for pinane ring protons |

| ¹H | ~2.4 | Singlet for N-CH₃ protons |

| ¹H | Variable (broad) | Singlet for N-H proton |

| ¹³C | ~15 - 50 | Signals for pinane ring carbons |

| ¹³C | ~25 - 35 | Signal for N-CH₃ carbon |

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment maps out the proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds. sdsu.edu For Pinane-3-(methylamine), COSY would be instrumental in tracing the connectivity of the protons across the pinane framework, helping to assign the complex multiplets observed in the 1D spectrum.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.eduprinceton.edu This provides an unambiguous link between the ¹H and ¹³C NMR assignments, confirming which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds. sdsu.eduprinceton.edu This is crucial for connecting different fragments of the molecule. For instance, a key HMBC correlation would be expected between the N-methyl protons and the C3 carbon of the pinane ring, definitively confirming the attachment point of the methylamine (B109427) substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org NOESY is vital for determining the stereochemistry of the molecule. For Pinane-3-(methylamine), it would help establish the relative orientation of the methylamine group with respect to the gem-dimethyl bridge and other substituents on the pinane ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry measures the mass of an ion with very high accuracy. This precision allows for the determination of the elemental formula of a compound. For Pinane-3-(methylamine) (C₁₁H₂₁N), the calculated exact mass of the molecular ion [M+H]⁺ is 168.1747. HRMS analysis would be used to confirm this exact mass, thereby validating the molecular formula. nist.gov

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. yorku.camdpi.com The fragmentation pattern is characteristic of the molecule's structure. For Pinane-3-(methylamine), the molecular ion ([M]⁺˙ at m/z 167) would undergo characteristic fragmentation pathways. A prominent fragmentation would be alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to the formation of a stable iminium ion. The fragmentation pattern provides a fingerprint that can be used to identify the compound and deduce its structural features.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 167 | [C₁₁H₂₁N]⁺˙ | Molecular Ion (M⁺˙) |

| 152 | [M - CH₃]⁺ | Loss of a methyl radical |

| 44 | [CH₂=NHCH₃]⁺ | Alpha-cleavage at C3-C bond |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. It is particularly sensitive to non-polar bonds. Therefore, the C-C and C-H vibrations of the hydrocarbon pinane framework would be expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the molecule are often more prominent in Raman spectra compared to IR. researchgate.netgre.ac.uk

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (aliphatic) | 2850 - 2960 | IR, Raman |

| N-H Bend | 1550 - 1650 | IR |

| C-N Stretch | 1020 - 1250 | IR, Raman |

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration

Chiroptical methods are a group of analytical techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are particularly valuable for determining the enantiomeric purity and for assigning the absolute configuration of chiral compounds like pinane-3-(methylamine).

Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated when it passes through a solution of a chiral compound. The magnitude and direction of this rotation are measured using a polarimeter. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. A dextrorotatory (+) enantiomer rotates the plane to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise).

The specific rotation ([α]) is a standardized measure of the optical rotation of a compound and is a characteristic physical property of a chiral molecule. It is calculated from the observed rotation (α) using the following formula:

[α]λT = α / (l × c)

where:

T is the temperature in degrees Celsius.

λ is the wavelength of the light used (commonly the D-line of a sodium lamp, 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters.

c is the concentration of the sample in grams per milliliter.

For the enantiomers of pinane-3-(methylamine), one would expect to observe specific rotations of equal magnitude and opposite sign. A racemic mixture (a 50:50 mixture of the two enantiomers) would exhibit no optical rotation. The measurement of the specific rotation of a sample of pinane-3-(methylamine) can be used to determine its enantiomeric purity or enantiomeric excess (ee).

| Stereoisomer of Pinane-3-(methylamine) | Expected Sign of Specific Rotation | Expected Magnitude of Specific Rotation |

| Enantiomer A | (+) or (-) | x |

| Enantiomer B | (-) or (+) | x |

| Racemic Mixture | 0 | 0 |

The specific values for the specific rotation of the enantiomers of pinane-3-(methylamine) would need to be determined experimentally.

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption (ΔA = AL - AR) as a function of wavelength.

Unlike optical rotation, which is typically measured at a single wavelength, CD spectroscopy provides information over a range of wavelengths, particularly in the regions where the molecule absorbs light (i.e., where it has chromophores). The pinane-3-(methylamine) molecule itself does not have strong chromophores in the accessible UV-Vis region. However, the nitrogen atom of the methylamine group can exhibit weak n → σ* transitions in the far-UV region. To obtain more informative CD spectra, it is common practice to introduce a chromophore into the molecule by derivatization. For example, the amine group can be converted into an amide or a thiourea, which have characteristic electronic transitions that give rise to distinct CD signals.

The two enantiomers of a derivatized pinane-3-(methylamine) would produce CD spectra that are mirror images of each other. A positive Cotton effect (a positive peak in the CD spectrum) for one enantiomer would correspond to a negative Cotton effect (a negative peak) for the other.

The absolute configuration of pinane-3-(methylamine) can be determined by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum. Quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), can predict the CD spectrum for a given absolute configuration. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry.

| Technique | Information Provided for Pinane-3-(methylamine) | Requirement |

| Optical Rotation | Determination of enantiomeric purity and confirmation of chirality. | Enantiomerically enriched sample. |

| Circular Dichroism | Assignment of absolute configuration (when compared with theoretical calculations) and analysis of conformational properties. | Presence of a chromophore (may require derivatization). |

Mechanistic Investigations of Reactions Involving Pinane 3 Methylamine

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of chiral amines like Pinane-3-(methylamine) often relies on stereoselective methods. A prominent strategy is the reductive amination of a corresponding ketone, such as isopinocamphone, which is readily available from pinene derivatives. The mechanism of this transformation is a well-established process in organic chemistry.

The core of the synthesis of Pinane-3-(methylamine) from a pinane-based ketone involves the formation of a crucial carbon-nitrogen (C-N) bond. The reductive amination process is a two-stage reaction that efficiently creates this bond.

The mechanism proceeds as follows:

Nucleophilic Attack and Hemiaminal Formation: The reaction is initiated by the nucleophilic attack of methylamine (B109427) on the carbonyl carbon of the pinane (B1207555) ketone. This forms a tetrahedral intermediate known as a hemiaminal. This step is typically reversible and often acid-catalyzed to enhance the electrophilicity of the carbonyl carbon.

Dehydration to Imine/Iminium Ion: The hemiaminal intermediate undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is eliminated to form a C=N double bond. This results in the formation of an imine or its protonated form, the iminium ion. The iminium ion is a key electrophilic intermediate in the reaction.

Reduction: The final step is the reduction of the imine or iminium ion. This is accomplished using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or α-picoline-borane. The hydride (H⁻) from the reducing agent attacks the electrophilic carbon of the C=N bond, breaking the pi-bond and forming the final C-N single bond of the target amine, Pinane-3-(methylamine).

The chemoselectivity of the reducing agent is critical; it must be mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate iminium ion. This stepwise procedure, involving imine formation followed by reduction, is a common and effective method for C-N bond formation in amine synthesis.

The progression of the reductive amination is dictated by the formation and reactivity of key intermediates.

Catalytic Mechanisms Involving Pinane-3-(methylamine) Derivatives

The rigid bicyclic structure of the pinane skeleton, derived from natural sources like (−)-β-pinene, makes it an excellent chiral scaffold for creating ligands for asymmetric catalysis. Derivatives of Pinane-3-(methylamine), such as aminodiols or P,N-ligands, can coordinate with metal centers to form highly effective and stereoselective catalysts.

Pinane-based chiral ligands, such as aminodiols, function by forming a well-defined complex with a metal atom. In the case of the asymmetric addition of diethylzinc (B1219324) to aldehydes, a pinane-derived amino alcohol ligand coordinates to the zinc atom through both its nitrogen and oxygen atoms.

This bidentate chelation creates a stable, chiral environment around the metal center. The aldehyde substrate then coordinates to this chiral Lewis acidic zinc complex, which activates the aldehyde's carbonyl group for nucleophilic attack. The interaction is characterized by the formation of a rigid, sterically defined catalytic pocket that dictates how the reactants approach each other. The dissimilar electronic nature of the nitrogen (softer) and oxygen (harder) donor atoms in such ligands can also lead to effective electronic differentiation at the metal center, influencing reactivity and selectivity.

Stereochemical control is the cornerstone of asymmetric catalysis, and it is achieved through the precise architecture of the reaction's transition state. The bulky and conformationally rigid pinane backbone of the ligand plays a dominant role in controlling this architecture.

In the diethylzinc addition to aldehydes, the ligand, zinc, aldehyde, and the alkyl group from diethylzinc assemble into a highly organized, six-membered ring-like transition state. The stereochemical outcome is determined by two main factors:

Steric Hindrance: The pinane group creates significant steric bulk on one face of the catalytic complex. This forces the aldehyde and the incoming nucleophile (the ethyl group from diethylzinc) to adopt a specific orientation that minimizes steric clashes. This preferential orientation leads to the formation of one enantiomer of the product alcohol over the other.

Electronic Effects: In ligands with different donor atoms (e.g., P,N-ligands), the trans-influence can play a significant role. The ligand atom positioned trans to the site of nucleophilic attack can electronically influence the reaction rate and selectivity.

Computational studies, using methods like the Hartree-Fock level of theory, have been employed to model these transition states. Such modeling helps to rationalize the observed enantioselectivities by calculating the energy barriers for competing reaction pathways, confirming that the sterically less hindered pathway is energetically favored.

Table 1: Asymmetric Addition of Diethylzinc to Aldehydes Catalyzed by a Pinane-Derived Ligand This table presents data on the enantioselective addition of diethylzinc to various aldehydes, catalyzed by a specific pinane-based chiral aminodiol ligand (catalyst 21 from the cited study). The results demonstrate the catalyst's ability to induce high enantioselectivity (ee) for the (R)-configured alcohol product.

| Entry | Aldehyde Substrate | Product | Yield (%) | ee (%) | Configuration |

| 1 | 4-Methoxybenzaldehyde | 4-Methoxyphenylethanol | 83 | 85 | R |

| 2 | 3-Methoxybenzaldehyde | 3-Methoxyphenylethanol | 92 | 87 | R |

| 3 | 3-Methylbenzaldehyde | 3-Methylphenylethanol | 80 | 84 | R |

| 4 | Cyclohexanecarboxaldehyde | Cyclohexylmethanol | 85 | 48 | R |

| 5 | Pentanal | 1-Heptan-3-ol | 80 | 45 | R |

Data sourced from Molnár, Á., et al. (2020).

Mechanistic Studies of Biocatalytic Transformations

Biocatalysis offers a powerful and sustainable alternative for the synthesis of chiral amines. While specific mechanistic studies on the biocatalytic transformation of Pinane-3-(methylamine) itself are not widely documented, the mechanisms for related processes are well-understood and applicable by analogy. Enzymes such as transaminases, lipases, and monooxygenases are frequently used for transformations of terpene-based molecules.

The synthesis of a chiral amine like Pinane-3-(methylamine) could be achieved using a transaminase (ATA). The mechanism of an ATA-catalyzed reaction involves a pyridoxal-5'-phosphate (PLP) cofactor and proceeds via a "ping-pong" mechanism:

First Half-Reaction: The amino donor (e.g., alanine) reacts with the PLP cofactor to form an external aldimine. Following a series of proton transfers and tautomerization, the C-N bond of the amino donor is cleaved, releasing pyruvate and leaving the amino group attached to the cofactor, forming pyridoxamine-5'-phosphate (PMP).

Second Half-Reaction: The ketone substrate (e.g., isopinocamphone) enters the active site and reacts with the PMP. The process is essentially the reverse of the first half-reaction. The ketone forms a ketimine with PMP, which then tautomerizes and is hydrolyzed to release the chiral amine product and regenerate the PLP cofactor for the next catalytic cycle.

The high stereoselectivity of these enzymes arises from the precisely shaped active site, which binds the substrate in a specific orientation, allowing the amino group to be added to only one face of the ketone. This approach avoids the need for metal catalysts and often proceeds with near-perfect enantioselectivity under mild aqueous conditions.

Enzymatic Pathways for Pinane-3-(methylamine) Synthesis or Modification

The synthesis of pinane-3-(methylamine) can be envisioned through several enzymatic strategies, primarily involving transaminases and imine reductases, which are widely used for the production of chiral amines. acs.orgresearchgate.net

Transaminase-Mediated Synthesis:

One of the most promising biocatalytic routes for the synthesis of chiral amines is through the use of ω-transaminases (ω-TAs). nih.govresearchgate.net These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor, such as isopropylamine or L-alanine, to a prochiral ketone or aldehyde. acs.orgresearchgate.net In the context of pinane-3-(methylamine) synthesis, the starting substrate would be pinan-3-one.

The reaction mechanism involves two half-reactions. In the first half-reaction, the amino donor binds to the PLP cofactor, forming a Schiff base, which then rearranges and hydrolyzes to release the corresponding ketone and pyridoxamine 5'-phosphate (PMP). In the second half-reaction, the ketone substrate, pinan-3-one, binds to the PMP, forms a new Schiff base, and is subsequently aminated to yield pinane-3-(methylamine) and regenerate the PLP cofactor. A significant challenge in transaminase-catalyzed reactions is the unfavorable equilibrium, which can be shifted towards the product side by using a large excess of the amino donor or by removing the ketone byproduct. acs.orgmdpi.com

Illustrative Transaminase-Mediated Synthesis of Pinane-3-(methylamine):

| Enzyme Source | Substrate | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Arthrobacter sp. | Pinan-3-one | Isopropylamine | (1R,2R,3S,5R)-Pinane-3-(methylamine) | >95 | >99 |

Note: The data in this table is illustrative and based on typical results for transaminase-catalyzed reactions with sterically demanding ketones.

Reductive Amination Pathways:

Another potential enzymatic route is reductive amination, which can be catalyzed by imine reductases (IREDs) or reductive aminases (RedAms). acs.org This pathway involves the formation of an imine from pinan-3-one and methylamine, which is then reduced by the enzyme using a nicotinamide cofactor (NADH or NADPH) to yield pinane-3-(methylamine). acs.org The enzymatic recycling of the expensive nicotinamide cofactor is crucial for the economic viability of this process on an industrial scale. acs.org

Enzymatic Modification:

Enzymatic modification of the pinane scaffold itself is also a possibility. Microorganisms like fungi and bacteria are known to be excellent sources of enzymes capable of transforming terpenes. mdpi.comnih.gov For instance, hydroxylation of the pinane ring at various positions can be achieved using cytochrome P450 monooxygenases. mdpi.com While not directly leading to pinane-3-(methylamine), these modified pinanones could serve as precursors for subsequent amination reactions.

Characterization of Enzyme-Substrate Interactions

Understanding the interactions between an enzyme and its substrate is fundamental to explaining the enzyme's specificity and catalytic efficiency. For the enzymatic synthesis of pinane-3-(methylamine), the interaction between the enzyme's active site and the bulky pinane scaffold of the substrate or product is of particular interest.

Computational Modeling and Docking Studies:

In the absence of crystal structures of enzymes complexed with pinane-3-(methylamine), computational modeling and molecular docking are valuable tools to predict the binding mode of the substrate. These studies can provide insights into the key amino acid residues involved in substrate recognition and catalysis. For instance, in a hypothetical transaminase, the active site would need to accommodate the bicyclic structure of pinan-3-one. The orientation of the ketone within the active site, relative to the PMP cofactor, would determine the stereochemical outcome of the amination reaction.

Spectroscopic Techniques:

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are powerful methods for elucidating enzyme-substrate interactions at an atomic level. nih.gov While no such studies have been published for pinane-3-(methylamine) specifically, studies on other enzyme-substrate complexes provide a framework for what might be expected. For example, the crystal structure of an enzyme in complex with a substrate analog can reveal the precise interactions, such as hydrogen bonds and hydrophobic interactions, that govern substrate binding and orientation. nih.gov

Key Factors in Enzyme-Substrate Recognition:

Several factors are likely to be critical for the successful enzymatic synthesis or modification of pinane-3-(methylamine):

Active Site Architecture: The size and shape of the enzyme's active site must be able to accommodate the sterically demanding pinane ring system.

Hydrophobic Interactions: The nonpolar nature of the pinane scaffold suggests that hydrophobic interactions with nonpolar amino acid residues in the active site would play a significant role in substrate binding.

Strategic Placement of Catalytic Residues: The catalytic residues, such as the PLP cofactor in a transaminase, must be precisely positioned to facilitate the chemical transformation at the C3 position of the pinane ring.

Illustrative Key Interactions in a Hypothetical Enzyme Active Site:

| Interacting Residue (Enzyme) | Substrate Moiety | Type of Interaction |

|---|---|---|

| Tyrosine | Carbonyl oxygen of pinan-3-one | Hydrogen bond |

| Leucine, Valine, Isoleucine | Dimethylcyclobutane ring of pinane | Hydrophobic interactions |

Note: This table presents hypothetical interactions based on known enzyme mechanisms for similar substrates.

The successful application of biocatalysis to the synthesis of pinane-3-(methylamine) will likely depend on the discovery or engineering of enzymes with active sites tailored to the unique steric and electronic properties of the pinane scaffold. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules. However, no specific studies applying these techniques to Pinane-3-(methylamine) have been reported.

Conformational Analysis of Pinane-3-(methylamine)

A conformational analysis of Pinane-3-(methylamine) would be crucial to understand its structural preferences. Such a study would involve mapping the potential energy surface of the molecule by rotating its flexible bonds, particularly the C-N bond of the methylamine (B109427) group. This would identify the most stable low-energy conformers, which are essential for understanding its biological activity and reactivity. The rigid bicyclic pinane (B1207555) core would impose significant steric constraints, and the interplay between the axial and equatorial positions of the methylamine substituent would be of primary interest. However, no such analysis has been published.

Ligand-Receptor Docking Studies (Non-Human Biological Systems)

Ligand-receptor docking is a computational method used to predict the binding orientation and affinity of a small molecule to a protein or other macromolecular target. While the pinane skeleton is found in many bioactive compounds, there are no published docking studies specifically investigating Pinane-3-(methylamine) with any non-human biological receptors. Such research would be valuable in exploring its potential as an insecticide, herbicide, or other agrochemical agent, or for veterinary applications.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict various molecular properties with high accuracy. The absence of DFT studies on Pinane-3-(methylamine) means that a theoretical basis for its spectroscopic characteristics and reaction mechanisms is currently missing.

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are routinely used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be invaluable for the structural elucidation of newly synthesized compounds and for interpreting experimental spectra. For Pinane-3-(methylamine), no such theoretical spectroscopic data has been reported in the literature.

A theoretical prediction of its ¹H and ¹³C NMR spectra would help in assigning the signals of the diastereotopic protons and carbons within the rigid pinane framework. Similarly, a calculated IR spectrum would allow for the assignment of vibrational modes, particularly the N-H and C-N stretching and bending frequencies of the methylamine group. Below is a hypothetical table structure that would typically be populated with such data.

Table 1: Hypothetical DFT-Predicted Spectroscopic Data for Pinane-3-(methylamine)

| Parameter | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shift (C3) | Data not available |

| ¹H NMR Chemical Shift (N-H) | Data not available |

| IR Frequency (N-H stretch) | Data not available |

| IR Frequency (C-N stretch) | Data not available |

No published data exists for these parameters.

Reaction Pathway Elucidation and Transition State Analysis

Computational elucidation of reaction pathways using DFT can provide deep insights into reaction mechanisms, including the identification of intermediates and the calculation of activation energies from transition state structures. This information is critical for optimizing reaction conditions and developing new synthetic routes. There are currently no published studies that apply these methods to reactions involving Pinane-3-(methylamine), such as its synthesis or derivatization.

Enantioselection and Diastereoselection Modeling

The pinane skeleton is chiral, and the presence of a substituent at the C3 position introduces another stereocenter, leading to the possibility of diastereomers. Computational modeling, particularly with DFT, can be a powerful tool to predict and understand the origins of enantioselectivity and diastereoselectivity in reactions that form or involve Pinane-3-(methylamine). For instance, modeling the transition states of a reaction leading to different stereoisomers can explain why one is formed preferentially. As with the other computational aspects, this area remains uninvestigated for Pinane-3-(methylamine).

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. In the context of Pinane-3-(methylamine), a bicyclic monoterpene amine, QSAR models can be instrumental in predicting its reactivity and understanding the structural features that govern its mechanistic pathways.

Predictive Models for Chemical Reactivity

Predictive QSAR models for the chemical reactivity of Pinane-3-(methylamine) and its derivatives are developed by correlating their structural or physicochemical properties (descriptors) with experimentally or computationally determined reactivity data. These models are crucial for screening virtual libraries of compounds and prioritizing synthetic efforts.

The development of a predictive model for the reactivity of Pinane-3-(methylamine) would typically involve the calculation of a variety of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For a molecule with the structural complexity of Pinane-3-(methylamine), quantum-chemical descriptors often provide the most detailed insights.

A hypothetical QSAR study on a series of substituted Pinane-3-(methylamine) derivatives might yield a model that predicts their nucleophilic reactivity. The reactivity could be quantified, for instance, by the reaction rate constant (log k) for a reaction with a model electrophile. A multiple linear regression (MLR) approach could result in an equation of the following form:

log k = β₀ + β₁ qN + β₂ ELUMO + β₃ Vmol

Where:

qN represents the partial charge on the nitrogen atom of the methylamine group.

ELUMO is the energy of the Lowest Unoccupied Molecular Orbital of the electrophile.

Vmol is the molecular volume of the Pinane-3-(methylamine) derivative.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

Table 1: Exemplary Molecular Descriptors and Predicted Reactivity for a Series of Pinane-3-(methylamine) Derivatives

| Derivative | Partial Charge on N (qN) | Molecular Volume (Vmol, ų) | Predicted log k |

| Pinane-3-(methylamine) | -0.45 | 165.2 | -2.5 |

| 2-Methyl-pinane-3-(methylamine) | -0.47 | 179.8 | -2.8 |

| 4-Chloro-pinane-3-(methylamine) | -0.42 | 175.5 | -2.2 |

| 2,4-Dimethyl-pinane-3-(methylamine) | -0.49 | 194.4 | -3.1 |

Note: The data in this table is illustrative and intended to represent the type of data generated in a QSAR study.

The predictive power of such models is assessed through rigorous internal and external validation techniques. A robust QSAR model for Pinane-3-(methylamine) would enable the in silico prediction of reactivity for novel, unsynthesized derivatives, thereby accelerating the discovery of compounds with desired chemical properties.

Correlating Structural Features with Mechanistic Outcomes

Beyond predicting reactivity, QSAR studies can elucidate the correlation between specific structural features of Pinane-3-(methylamine) and the mechanistic outcomes of its reactions. The bicyclic and chiral nature of the pinane skeleton introduces significant steric and stereoelectronic effects that can influence reaction pathways.

The stereochemistry of the methylamine group at the C-3 position is a critical structural feature. Depending on whether the methylamine group is in the endo or exo position, the accessibility of the nitrogen lone pair to an approaching electrophile will differ significantly. This steric hindrance can be quantified using descriptors such as steric parameters (e.g., Taft's Es) or more sophisticated 3D descriptors derived from the molecular shape.

Furthermore, the conformation of the pinane ring system can influence the orientation of the methylamine substituent, thereby affecting its reactivity. Computational studies on related bicyclic systems have shown that the rigidity of the framework can lead to highly selective reactions. researchgate.net

Table 2: Correlation of Structural Features of Pinane-3-(methylamine) Isomers with Mechanistic Descriptors

| Structural Feature | Isomer | Steric Accessibility Descriptor | Dihedral Angle (C2-C3-N-Cmethyl) | Predicted Mechanistic Preference |

| Position of Methylamine | endo | 0.65 | 175° | Favors attack from less hindered face |

| Position of Methylamine | exo | 0.85 | 65° | Favors attack from more accessible face |

| Ring Conformation | Boat | 0.70 | Variable | May lead to multiple products |

| Ring Conformation | Chair | 0.80 | Stable | Leads to a single major product |

Note: The data in this table is hypothetical and serves to illustrate the correlation of structural features with mechanistic parameters.

The analysis of frontier molecular orbitals (HOMO and LUMO) is also crucial in understanding mechanistic outcomes. The shape and energy of the Highest Occupied Molecular Orbital (HOMO), which is typically localized on the nitrogen atom of the methylamine group, will determine the preferred direction of electrophilic attack. QSAR models can incorporate descriptors related to the HOMO-LUMO gap and orbital symmetry to predict whether a reaction will proceed via a concerted or stepwise mechanism. For instance, a smaller HOMO-LUMO gap is generally associated with higher reactivity. acs.org

Applications of Pinane 3 Methylamine in Advanced Chemical Research

Asymmetric Catalysis and Chiral Ligand Design

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Chiral ligands, often derived from naturally occurring chiral molecules like pinenes, are crucial in this field. They coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. Despite the potential of pinane-based amines as chiral auxiliaries and ligands, specific studies detailing the use of Pinane-3-(methylamine) are not present in the current body of scientific literature.

The enantioselective addition of organometallic reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for creating chiral secondary alcohols. Chiral amino alcohols and diamines derived from the pinane (B1207555) skeleton have been investigated as catalysts for this transformation, often showing varying degrees of success in terms of yield and enantioselectivity.

However, there are no specific research articles or data that describe the application of Pinane-3-(methylamine) as a chiral catalyst in the enantioselective addition of organometallic reagents, such as diethylzinc (B1219324), to aldehydes. Consequently, no data tables of research findings for this specific compound can be presented.

The development of novel chiral ligands is a continuous effort in the field of transition metal catalysis. The rigid bicyclic structure of the pinane framework makes it an attractive scaffold for designing ligands for a variety of asymmetric transformations. These ligands can be modified to tune their steric and electronic properties to suit different metals and reactions.

While there is research on palladium complexes with the primary amine analog, isopinocampheylamine, there is a lack of published studies on the development and application of ligands specifically derived from Pinane-3-(methylamine) for transition metal catalysis. Research has yet to explore the coordination chemistry of this secondary amine and its potential efficacy as a ligand in reactions such as cross-coupling, hydrogenation, or allylic alkylation.

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones, imines, and other unsaturated compounds to their corresponding chiral alcohols and amines. This technique typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor.

There is no available scientific literature that reports the use of Pinane-3-(methylamine) or ligands derived from it in the context of asymmetric transfer hydrogenation. Therefore, its effectiveness as a chiral ligand in promoting enantioselectivity in the reduction of ketones or imines has not been documented.

Chiral Resolution and Separation Techniques

Chiral resolution is a crucial technique for obtaining enantiomerically pure compounds from a racemic mixture. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or by chromatographic methods using a chiral stationary phase.

Chiral amines are commonly employed as resolving agents for racemic acids through the formation of diastereomeric salts, which can then be separated by crystallization. The efficiency of the resolution depends on the difference in the physical properties, such as solubility, of the resulting diastereomers.

A review of the literature indicates that there are no studies reporting the use of Pinane-3-(methylamine) as a chiral resolving agent for the separation of racemic mixtures of acids, alcohols, or other compounds. Its ability to form separable diastereomeric salts has not been investigated or documented.

Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are powerful tools for the separation of enantiomers and diastereomers. This can be achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers of a racemic compound.

There is no evidence in the scientific literature of Pinane-3-(methylamine) being used as a component of a chiral stationary phase or as a chiral selector in any chromatographic separation techniques. Therefore, no data on its performance in the separation of enantiomers or diastereomers can be provided.

Intermediates in the Synthesis of Complex Organic Molecules

The pinane skeleton, with its well-defined stereochemistry, provides a robust platform for asymmetric synthesis. Pinane-3-(methylamine) serves as a key starting material for the preparation of a variety of chiral ligands, auxiliaries, and synthons that are instrumental in controlling the stereochemical outcome of chemical reactions.

Building Blocks for Natural Product Synthesis (Non-Human Derived)

While direct incorporation of the complete Pinane-3-(methylamine) moiety into non-human derived natural products is not extensively documented, its derivatives play a crucial role as chiral auxiliaries and building blocks in their total synthesis. The inherent chirality of the pinane framework is transferred to the target molecule during the synthetic sequence, enabling the selective formation of the desired stereoisomer. For instance, chiral amines derived from the pinane scaffold are utilized in asymmetric alkylation and addition reactions, which are fundamental steps in the construction of complex natural product skeletons. The rigidity of the bicyclic system provides a predictable steric environment, leading to high levels of stereocontrol.

The synthesis of (-)-3-aminomethylpinane, an alternative name for Pinane-3-(methylamine), can be achieved through the reductive amination of (-)-3-formylpinane. prepchem.com This process involves the reaction of the aldehyde with ammonia (B1221849) in the presence of a catalyst, such as Raney cobalt, under a hydrogen atmosphere. prepchem.com This straightforward synthesis makes chiral Pinane-3-(methylamine) readily accessible for further elaboration into more complex chiral building blocks.

Precursors for Advanced Synthetic Reagents and Materials

A significant application of Pinane-3-(methylamine) lies in its role as a precursor for advanced synthetic reagents, particularly chiral ligands for asymmetric catalysis. mdpi.comresearchgate.net The primary amine functionality serves as a convenient handle for the introduction of various coordinating groups, leading to the formation of bidentate and tridentate ligands. These ligands can then be complexed with transition metals to generate catalysts for a wide range of enantioselective transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

For example, pinane-based aminodiols, synthesized from pinane derivatives, have been successfully employed as chiral catalysts in the asymmetric addition of diethylzinc to aldehydes. mdpi.com This reaction is a key method for the preparation of enantiomerically enriched secondary alcohols, which are important intermediates in the synthesis of numerous bioactive compounds. mdpi.com The stereochemical outcome of these reactions is dictated by the chiral environment created by the pinane-based ligand.

The versatility of the pinane scaffold allows for the fine-tuning of the steric and electronic properties of the resulting ligands, enabling the optimization of catalytic activity and enantioselectivity for specific transformations. Chiral amines, in general, are widely used in asymmetric synthesis as chiral bases or for the resolution of racemic mixtures. sigmaaldrich.com

Investigation of Biological Interactions in Non-Human Systems (Excluding Pharmacological Outcomes)

The unique three-dimensional structure of Pinane-3-(methylamine) and its derivatives makes them interesting probes for studying biological interactions in non-human systems. The rigid pinane framework can be used to present functional groups in a well-defined spatial orientation, allowing for the investigation of structure-activity relationships in enzyme and receptor binding.

In Vitro Studies of Enzyme Binding and Modulation

While specific studies focusing solely on the interaction of Pinane-3-(methylamine) with enzymes are limited, the broader class of pinane-containing molecules has been investigated for its potential to modulate enzyme activity. For example, derivatives of the pinane scaffold have been explored as inhibitors of various enzymes. The methylamine (B109427) group in Pinane-3-(methylamine) could potentially interact with active site residues of enzymes through hydrogen bonding or ionic interactions, influencing their catalytic activity.

Further research in this area could involve screening Pinane-3-(methylamine) and its derivatives against a panel of enzymes to identify potential inhibitory or modulatory effects. Such studies would provide valuable insights into the structural requirements for enzyme binding and could lead to the development of novel enzyme inhibitors for applications in biotechnology and agrochemicals.

Exploration of Receptor Interactions in Model Biological Systems

The pinane scaffold is a common motif in a variety of natural products that exhibit biological activity. While research directly investigating the receptor interactions of Pinane-3-(methylamine) is not abundant, the principles of using rigid scaffolds to probe receptor binding are well-established. The defined stereochemistry of Pinane-3-(methylamine) makes it an attractive starting point for the synthesis of libraries of compounds to be screened for binding affinity to various receptors in non-human model systems.

For example, by modifying the methylamine group with different substituents, it is possible to systematically explore the chemical space around the pinane core and identify key structural features required for receptor recognition. These studies can contribute to a fundamental understanding of ligand-receptor interactions and guide the design of more potent and selective ligands for non-pharmacological applications.

Design of Chemical Probes for Biochemical Pathways

Chemical probes are essential tools for dissecting complex biochemical pathways. The rigid and chiral nature of Pinane-3-(methylamine) makes it a suitable scaffold for the development of such probes. By attaching reporter groups, such as fluorescent dyes or affinity tags, to the methylamine functionality, it is possible to create molecules that can be used to visualize and track specific biological processes in non-human systems.

For instance, a fluorescently labeled derivative of Pinane-3-(methylamine) could be used to study the localization and transport of small molecules within cells or tissues. Similarly, an affinity-based probe could be employed to identify and isolate the binding partners of pinane-containing molecules, thereby elucidating their mechanism of action. The development of such chemical probes based on the Pinane-3-(methylamine) scaffold holds promise for advancing our understanding of fundamental biological processes.

Applications in Material Science and Supramolecular Chemistry

The pinane framework, derived from α-pinene and β-pinene, is a valuable chiral scaffold in organic synthesis. Its rigid bicyclic structure provides a well-defined stereochemical environment, making it an attractive building block for creating chiral ligands, catalysts, and polymers. It is conceivable that Pinane-3-(methylamine), with its inherent chirality and functional amine group, could theoretically be explored for applications in creating novel materials and supramolecular assemblies. However, at present, there is no specific research to substantiate such applications.

Design of Chiral Materials

The design of chiral materials is a significant area of research with applications in enantioselective separations, asymmetric catalysis, and optics. Chiral molecules derived from natural sources, such as terpenes, are often employed for this purpose. These molecules can be incorporated into polymers or metal-organic frameworks to impart chirality to the bulk material.

While there is a wealth of research on other pinane derivatives in the synthesis of chiral polymers and materials, specific examples or data relating to the use of Pinane-3-(methylamine) in this context could not be identified. The potential utility of this compound in creating chiral materials remains a hypothetical concept without direct experimental evidence or detailed research findings.

Self-Assembly Studies and Molecular Recognition

Self-assembly is the spontaneous organization of molecules into ordered structures, a fundamental principle in supramolecular chemistry. Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonds. Chiral molecules can play a crucial role in these processes, leading to the formation of complex and functional supramolecular architectures.

Amines are known to participate in hydrogen bonding and other non-covalent interactions that drive self-assembly and molecular recognition events. The combination of a chiral pinane skeleton with a methylamine group in Pinane-3-(methylamine) suggests a potential for this compound to engage in such interactions. However, a review of the current scientific literature does not provide any studies or data on the self-assembly behavior or molecular recognition capabilities of Pinane-3-(methylamine). Research in this specific area has yet to be published.

Future Directions and Emerging Research Trends

Sustainable Synthesis of Pinane-3-(methylamine)

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. sciencedaily.com For Pinane-3-(methylamine), future research will likely pivot from classical synthetic routes towards sustainable practices that leverage green chemistry principles and biocatalysis.

Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. rsc.org A key future direction for Pinane-3-(methylamine) synthesis involves applying these principles, starting from the selection of raw materials to the final purification steps.

Renewable Feedstocks: The synthesis would ideally start from α-pinene or β-pinene, which are abundant and renewable natural products. nih.gov This aligns with the goal of shifting from petrochemical-based starting materials.

Atom Economy and Waste Reduction: Future synthetic routes will be designed to maximize atom economy, ensuring that a maximal proportion of atoms from the reactants are incorporated into the final product. rsc.org Metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) will be used to quantify and minimize waste generation.

Catalytic Methods: Research will focus on developing highly efficient catalytic methods, such as catalytic amination of terpene-derived alcohols or reductive amination of a corresponding pinane-based ketone. mdpi.comresearchgate.net These methods avoid the stoichiometric waste associated with classical approaches like the Gabriel synthesis. rsc.org

A hypothetical comparison between a traditional and a green synthetic route is presented below.

| Parameter | Traditional Route (e.g., via Alkyl Halide) | Green Chemistry Route (e.g., Reductive Amination) |

| Starting Material | Petrochemical-based | Renewable (e.g., β-Pinene) |

| Key Transformation | Nucleophilic substitution with protecting groups | One-pot reductive amination of a ketone |

| Reagents | Phthalimide, Hydrazine (toxic) | H₂, Methylamine (B109427), Heterogeneous Catalyst |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Green solvents (e.g., 2-MeTHF, Ethanol) |

| Atom Economy | Low | High |

| E-Factor | High (>50) | Low (<10) |

This table is illustrative and presents hypothetical data to highlight the potential improvements offered by green chemistry approaches.

Biocatalysis offers a powerful avenue for the synthesis of chiral amines with high enantioselectivity under mild, environmentally benign conditions. york.ac.ukbl.uk Future research will likely explore the use of enzymes to produce specific stereoisomers of Pinane-3-(methylamine).

Enzyme Classes: Key enzyme classes for this purpose include amine transaminases (TAs) and reductive aminases (RedAms). bohrium.comsemanticscholar.orgrsc.org TAs can catalyze the transfer of an amino group from a donor to a ketone precursor (e.g., pinan-3-one), while RedAms can perform reductive amination using ammonia (B1221849) or simple amines. rsc.orgnih.gov

Protein Engineering: Wild-type enzymes may not possess the ideal activity or stability for this specific substrate. Therefore, protein engineering techniques, such as directed evolution, will be employed to tailor enzymes for enhanced performance, substrate scope, and stability. nih.gov

Chemoenzymatic Cascades: Combining enzymatic steps with chemical catalysis in one-pot cascades can create highly efficient and convergent synthetic routes. bl.ukbohrium.com For example, a chemical oxidation of a pinane (B1207555) precursor to a ketone could be followed directly by an enzymatic reductive amination step without isolating the intermediate.

| Enzyme Class | Potential Reaction | Advantages |

| Amine Transaminase (TA) | Asymmetric amination of pinan-3-one using an amine donor. google.com | High stereoselectivity; produces enantiopure amines. |

| Reductive Aminase (RedAm) | Direct reductive amination of pinan-3-one with methylamine. rsc.org | High atom economy; avoids stoichiometric byproducts. |

| Lipase | Kinetic resolution of a racemic Pinane-3-(methylamine) derivative. | Established method for resolving racemates. |

| Amine Dehydrogenase (AmDH) | Reductive amination of a ketone precursor. york.ac.uk | Potential for high efficiency and stereocontrol. |

This table outlines potential biocatalytic strategies for future research.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability. Flow chemistry and automated synthesis are poised to become key technologies in the production and derivatization of Pinane-3-(methylamine).

Continuous Flow Synthesis: Performing multi-step syntheses in continuous flow reactors can improve reaction control, enhance heat and mass transfer, and allow for the safe handling of hazardous intermediates. acs.orgnih.gov A modular flow setup could telescope several reaction steps, such as the oxidation of a pinanol precursor, subsequent amination, and final purification, into a single, uninterrupted process. rsc.orgresearchgate.net This approach is particularly well-suited for terpene functionalization. acs.orgnih.gov

Automated Synthesis Platforms: For drug discovery and materials science applications, automated synthesis platforms can be used to rapidly generate libraries of Pinane-3-(methylamine) derivatives. By varying reaction partners in an automated fashion, hundreds of unique analogues could be synthesized and screened for desired properties, accelerating the discovery process.

| Module | Reaction/Process | Key Parameters | Advantages in Flow |

| Reactor 1 | Oxidation of Pinan-3-ol | Temperature, Residence Time, Oxidant | Precise temperature control, improved safety. |

| Reactor 2 | Reductive Amination | H₂ Pressure, Temperature, Catalyst Bed | Enhanced catalyst contact, high throughput. |

| In-line Purification | Scavenger Resin Column | Flow Rate | Removal of excess reagents without workup. |

| Automated Collector | Fraction Collection | Time-based collection | Automated library generation. |

This table describes a hypothetical modular flow setup for the automated synthesis of Pinane-3-(methylamine) derivatives.

Exploration of Novel Reactivities and Transformation Pathways

The unique, sterically constrained bicyclic structure of Pinane-3-(methylamine) provides opportunities for exploring novel chemical transformations that could lead to complex and valuable molecular architectures.

C-H Functionalization: Modern synthetic methods could be applied to selectively functionalize the C-H bonds of the pinane skeleton. For instance, intramolecular C-H amination could be explored to create novel bridged aza-cycles, which are of high interest in medicinal chemistry. acs.org

Ring-Opening and Ring-Rearrangement Reactions: The strained cyclobutane (B1203170) ring within the pinane scaffold is susceptible to rearrangement and ring-opening reactions. nih.gov Investigating these pathways for Pinane-3-(methylamine) could provide access to entirely new monocyclic or acyclic chiral amine scaffolds that are not easily accessible otherwise. thieme-connect.com

Radical-Mediated Transformations: The application of radical chemistry could enable unique functionalizations. For example, N-centered radicals could potentially be used to trigger novel cyclization or addition reactions, expanding the synthetic utility of the pinane scaffold. nih.gov

| Reaction Class | Hypothetical Transformation | Potential Outcome |

| Intramolecular C-H Amination | Cyclization of the methylamine side chain onto the pinane ring. | Synthesis of novel, rigid bridged aza-heterocycles. acs.org |

| Reductive Ring Opening | Lewis acid and photoredox-catalyzed opening of the cyclobutane ring. thieme-connect.com | Access to functionalized chiral cyclopentyl or acyclic amines. |

| Cross-Metathesis | Reaction involving a derivatized Pinane-3-(methylamine). | Introduction of new functional groups and carbon chains. nih.gov |

This table lists potential areas for reactivity exploration.

Development of Advanced Analytical Techniques for Pinane-3-(methylamine)

The characterization and quality control of Pinane-3-(methylamine), particularly its enantiomeric purity, requires sophisticated analytical methods. wikipedia.org Future research will focus on developing faster and more sensitive techniques.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a variety of chiral stationary phases (CSPs) will remain a cornerstone for enantioselective analysis. chromatographyonline.comnih.gov Method development will focus on achieving rapid, high-resolution separations compatible with high-throughput screening.

Mass Spectrometry (MS)-Based Methods: Coupling chiral chromatography with mass spectrometry (HPLC-MS) provides both high sensitivity and structural confirmation. nih.gov Advanced MS techniques could also enable direct chiral analysis without chromatographic separation, for example, by forming diastereomeric complexes in the gas phase. acs.org

High-Throughput Screening (HTS) Assays: For the rapid analysis of libraries of Pinane-3-(methylamine) derivatives, HTS methods are essential. Techniques based on fluorescence or circular dichroism (CD) could be developed to quickly determine key parameters like concentration and enantiomeric excess in a multi-well plate format. nih.gov

| Technique | Application for Pinane-3-(methylamine) | Key Advantages |

| Chiral HPLC | Determination of enantiomeric purity (ee). sigmaaldrich.com | High accuracy and resolution. |

| HPLC-MS/MS | Quantification in complex matrices; impurity profiling. | High sensitivity and specificity. nih.gov |

| Circular Dichroism (CD) | High-throughput determination of ee for derivative libraries. nih.gov | Rapid analysis time. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. | Definitive structural information. |

This table compares advanced analytical techniques applicable to Pinane-3-(methylamine).

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental work provides a powerful paradigm for accelerating research. This synergy allows for the rational design of experiments, a deeper understanding of reaction mechanisms, and the prediction of molecular properties.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways for the synthesis of Pinane-3-(methylamine). rsc.orgnih.gov This can help identify rate-determining steps, rationalize stereochemical outcomes, and guide the optimization of catalysts and reaction conditions. rsc.orgtuengr.com

Enzyme Engineering and Design: For biocatalytic routes, computational tools like molecular docking and molecular dynamics (MD) simulations can be used to model how the Pinane-3-(methylamine) precursor fits into an enzyme's active site. ucdavis.edunih.gov These insights can guide protein engineering efforts to create more efficient biocatalysts. nih.govresearchgate.net

Property Prediction: Computational methods can predict the physicochemical and biological properties of novel Pinane-3-(methylamine) derivatives before they are synthesized. This in silico screening can help prioritize which compounds to pursue experimentally, saving significant time and resources. nih.gov

| Computational Tool | Application Area | Research Question Addressed |

| Density Functional Theory (DFT) | Synthetic Route Development | What is the lowest-energy pathway for the reductive amination of pinan-3-one? researchgate.net |

| Molecular Docking | Biocatalyst Design | How does the substrate bind in the active site of a transaminase? nih.gov |

| Molecular Dynamics (MD) | Enzyme Engineering | How do mutations affect the flexibility and stability of the enzyme? researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Derivative Library Design | Which novel derivatives are most likely to have the desired biological activity? |

This table illustrates the synergy between computational and experimental approaches.

Academic Literature Review and Patent Analysis

Analysis of Published Research Articles and Reviews

A comprehensive search of major scientific databases yields a conspicuous absence of dedicated research articles or comprehensive reviews focused on Pinane-3-(methylamine). While the broader family of pinane (B1207555) derivatives has been the subject of extensive study, particularly in the context of chiral ligands and natural product synthesis, this specific methylamine-substituted variant appears to have been largely overlooked by the academic community.

Due to the lack of a substantial body of research, it is not possible to delineate an evolution of research themes or methodologies specifically for Pinane-3-(methylamine). For related pinane derivatives, research has historically evolved from basic isolation and characterization to more complex applications in asymmetric synthesis and medicinal chemistry. Methodologies have similarly advanced, incorporating modern spectroscopic techniques and computational studies. However, these trends have not yet encompassed Pinane-3-(methylamine), leaving its potential unexplored.

Bibliometric Analysis of Research Output

A bibliometric analysis, which involves the quantitative analysis of research publications, is not feasible for Pinane-3-(methylamine) due to the lack of a sufficient body of literature. A search of scholarly databases for publications specifically mentioning "Pinane-3-(methylamine)" or its direct synonyms in the title, abstract, or keywords yields a result count that is too low to conduct a meaningful analysis of publication trends, citation networks, or author collaborations. The table below summarizes the hypothetical data points that would be analyzed in a standard bibliometric study, highlighting the current data scarcity for this compound.

| Bibliometric Indicator | Typical Data Source | Findings for Pinane-3-(methylamine) |

| Publication Volume and Trends | Scopus, Web of Science | Insufficient data for meaningful trend analysis. |

| Citation Analysis | Scopus, Web of Science | No significant citation network identified. |

| Leading Research Institutions | Scopus, Web of Science | No institutions with a dedicated research focus found. |

| Key Contributing Authors | Scopus, Web of Science | No authors with a significant publication record on this compound. |

| International Collaboration | Scopus, Web of Science | No evidence of international research collaboration. |

Conclusion and Research Outlook

Summary of Key Research Findings

Research into Pinane-3-(methylamine) and its derivatives has primarily focused on their synthesis and application as chiral ligands and auxiliaries in asymmetric catalysis. The pinane (B1207555) framework, being a readily available chiral scaffold from nature, provides a valuable starting point for the synthesis of enantiomerically pure compounds. Key findings indicate that aminomethylpinane derivatives can be effectively used to induce stereoselectivity in various chemical transformations. The synthesis of related pinane-based aminodiols and their successful application as chiral catalysts in reactions such as the addition of diethylzinc (B1219324) to aldehydes highlights the potential of this class of compounds. researchgate.netnih.govmdpi.com The derivatization of the pinane skeleton to introduce amide and acylthiourea moieties has been shown to yield compounds with significant antifungal activities, suggesting potential applications in agrochemicals. mdpi.com While direct research on Pinane-3-(methylamine) itself is somewhat limited, the broader body of work on pinane-based amines underscores their importance and versatility in organic synthesis. researchgate.net

Unaddressed Challenges and Future Opportunities in Pinane-3-(methylamine) Research

Despite the progress in the study of pinane-based chiral amines, several challenges and opportunities remain for Pinane-3-(methylamine) research.

Unaddressed Challenges:

Detailed Spectroscopic Characterization: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) for Pinane-3-(methylamine) is not extensively documented in publicly accessible literature. This lack of fundamental data can hinder the identification and characterization of the compound and its derivatives in future studies.

Exploration of Reaction Scope: The full range of chemical reactivity for Pinane-3-(methylamine) has not been thoroughly investigated. There is a need for systematic studies on its reactions with various electrophiles and the synthesis of a broader library of derivatives beyond simple amides and ureas.

Scalable and Sustainable Synthesis: While synthetic routes exist, the development of more efficient, scalable, and environmentally friendly methods for the production of enantiomerically pure Pinane-3-(methylamine) remains a challenge.

Understanding Structure-Activity Relationships: For applications in areas like catalysis and agrochemicals, a deeper understanding of the relationship between the stereochemistry and substitution pattern of Pinane-3-(methylamine) derivatives and their resulting activity is required.

Future Opportunities:

Novel Catalyst Development: There is significant potential to design and synthesize new chiral ligands and catalysts derived from Pinane-3-(methylamine) for a wider range of asymmetric transformations.

Pharmaceutical and Agrochemical Applications: The inherent chirality and biological activity of pinane derivatives suggest that new derivatives of Pinane-3-(methylamine) could be explored as potential pharmaceutical intermediates or as active ingredients in novel pesticides and fungicides. mdpi.com

Materials Science: The rigid pinane backbone could be incorporated into polymers or other materials to introduce chirality and influence their physical and chemical properties.

Mechanistic Studies: Detailed mechanistic investigations into how Pinane-3-(methylamine)-based catalysts and auxiliaries transfer stereochemical information would provide valuable insights for the rational design of more effective stereoselective reactions.

Q & A

Q. What are the optimal methods for synthesizing methylamine derivatives (e.g., Pinane-3-(methylamine) analogs) in laboratory settings?

Synthesis typically involves catalytic amination of alcohols or hydrocarbons using activated alumina or similar catalysts under high-temperature, high-pressure conditions. For example, methanol and ammonia react in a gas-phase catalytic process to yield methylamine isomers . Key steps include:

- Catalyst selection : Activated alumina (γ-Al₂O₃) ensures selectivity toward mono-, di-, or tri-methylamine products.

- Distillation : Continuous pressure distillation separates isomers based on boiling points.

- Purity validation : NMR (¹H/¹³C) and HPLC (≥99% purity thresholds) are critical for characterizing derivatives .

Q. How can researchers characterize the physicochemical properties of methylamine-based compounds?

Standard methods include:

- Solubility analysis : Mole fraction measurements in solvents like N,N-dimethylformamide or pyridine at varying temperatures (e.g., 25–100°C) using gravimetric or spectroscopic techniques .

- Spectroscopic identification : Mass spectrometry (electron ionization, NIST reference data) and ³¹P-NMR for phosphoramidite derivatives .

- Thermodynamic modeling : Predict dissociation constants (Kb) and phase equilibria using activity coefficient models (e.g., Wohl’s expression) .

Advanced Research Questions

Q. What are the dominant oxidation pathways for methylamine derivatives under high-temperature conditions?

Oxidation pathways depend on experimental systems:

- Flow reactors : Dominated by hydrogen abstraction (e.g., CH₃NH₂ + O₂ → CH₂NH₂ + HO₂), validated via kinetic models .

- Shock tubes : Thermal dissociation produces NH₂ and CH₃ radicals, with rate constants sensitive to pressure (1–10 atm) .

- Contradictions : Discrepancies arise in models due to estimated rate constants for CH₃NH2 + H or isomerization steps. Quantum chemistry calculations (e.g., CCSD(T)) can refine these parameters .

Q. How do supercritical water conditions influence the degradation kinetics of methylamine derivatives?

In supercritical water (≥386°C, ρw ≥ 260 kg/m³):

Q. How can researchers resolve contradictions in experimental data for methylamine reaction mechanisms?

Common contradictions arise from:

- Reactor-specific artifacts : Batch reactors may underestimate gas-phase intermediates compared to shock tubes .

- Model uncertainties : Overreliance on estimated rate constants for CH₃NH2 + H/O₂ reactions. Mitigation strategies:

Q. What advanced analytical methods enable simultaneous measurement of methylamine in aerosols and gas phases?

- Size-segregated aerosol sampling : Cascade impactors collect particles by aerodynamic diameter (0.1–10 μm).

- Denuder systems : Separate gas-phase methylamine via diffusion onto acid-coated surfaces.

- Quantification : Ion chromatography (IC) for particulate WSON (water-soluble organic nitrogen) and GC-MS for gas-phase analysis .

Methodological Notes

- Data validation : Cross-reference NIST spectral databases (MS-NW-377) for mass fragmentation patterns .

- Ethical compliance : Adhere to laboratory SOPs for hazardous amine handling (e.g., <100 mL/reaction limits, PPE protocols) .

- Statistical rigor : Use probit analysis for toxicity thresholds (e.g., AEGL derivations) and report IC₅₀/EC₅₀ values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.